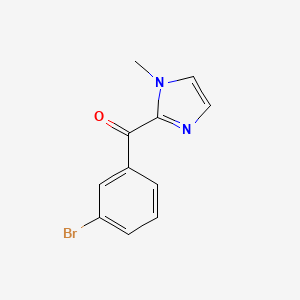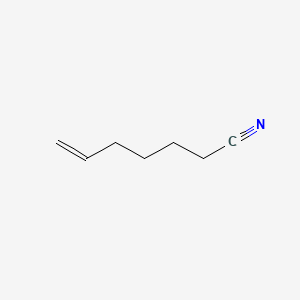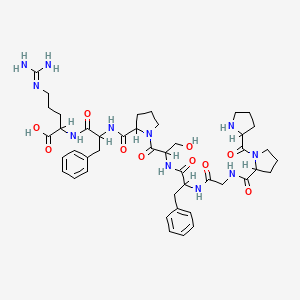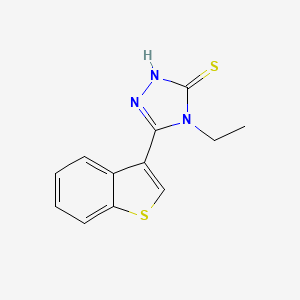![molecular formula C12H18N2O2 B1334616 Tert-butyl N-[4-(aminomethyl)phenyl]carbamate CAS No. 220298-96-4](/img/structure/B1334616.png)
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate
Übersicht
Beschreibung
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is related to a class of compounds that have been synthesized and studied for their potential applications in organic synthesis, medicinal chemistry, and as building blocks for more complex molecules.
Synthesis Analysis
The synthesis of tert-butyl N-[4-(aminomethyl)phenyl]carbamate and related compounds has been explored in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Another study reported the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate from commercially available precursors through acylation, nucleophilic substitution, and reduction, achieving an 81% total yield . Additionally, N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid was synthesized for use as a handle in solid-phase synthesis of peptide alpha-carboxamides .
Molecular Structure Analysis
The molecular structure of tert-butyl N-[4-(aminomethyl)phenyl]carbamate is characterized by the presence of a tert-butyl group, an aminomethylphenyl moiety, and a carbamate functional group. The structure has been confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl N-[4-(aminomethyl)phenyl]carbamate derivatives has been explored in the context of their potential as intermediates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to undergo transformations with organometallics to give N-(Boc)hydroxylamines, which are useful building blocks in organic synthesis . The reactivity of these compounds can be further manipulated through various chemical transformations to yield a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-[4-(aminomethyl)phenyl]carbamate derivatives are influenced by their functional groups. These properties include solubility, stability, and reactivity, which are essential for their application in synthesis. For instance, the stability of N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid against acidolysis has been studied, showing resistance in 50% TFA/CH2Cl2 . The anti-inflammatory activity of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has also been evaluated, with some compounds exhibiting promising activity .
Wissenschaftliche Forschungsanwendungen
- Scientific Field: Cancer Research
-
Scientific Field: Drug Development
-
Scientific Field: Diabetes Research
- Application Summary : Tert-butyl 4-aminobenzoate, a structurally similar compound to Tert-butyl N-[4-(aminomethyl)phenyl]carbamate, can be used to synthesise structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .
-
Scientific Field: Chemical Synthesis
-
Scientific Field: Material Science
Safety And Hazards
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is harmful if swallowed and causes serious eye damage and severe skin burns . If swallowed, rinse mouth and do not induce vomiting . Wear eye protection and face protection . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If inhaled, move to fresh air .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(aminomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXUHALBOWYXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383301 | |
| Record name | Tert-butyl N-[4-(aminomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate | |
CAS RN |
220298-96-4 | |
| Record name | Tert-butyl N-[4-(aminomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[4-(aminomethyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

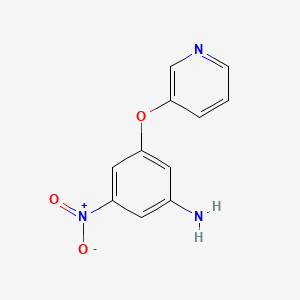
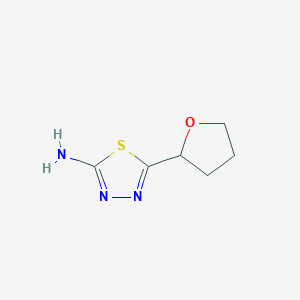
![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)
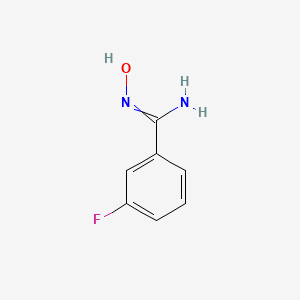
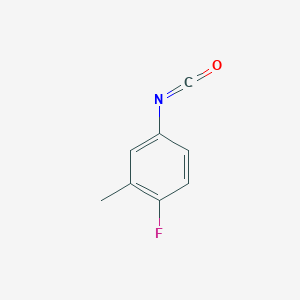
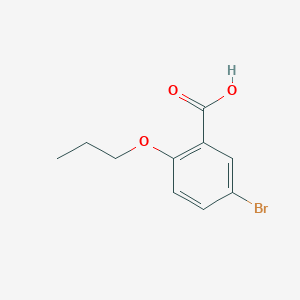
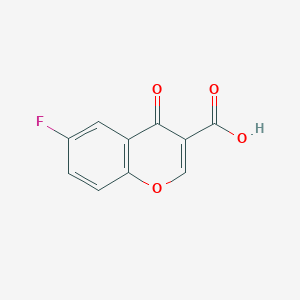
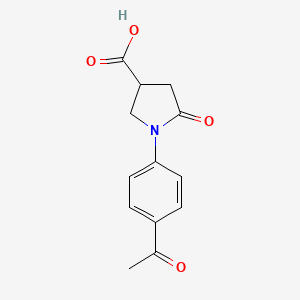
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)
